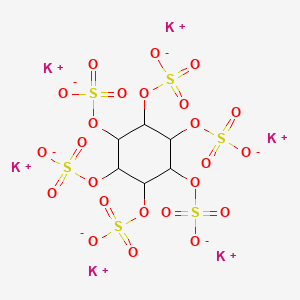

myo-Inositol hexasulfate hexapotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

myo-Inositol hexasulfate hexapotassium salt: is a chemical compound with the molecular formula C6H6O24S6K6 . It is a derivative of myo-inositol, a naturally occurring carbohydrate, where all six hydroxyl groups are replaced by sulfate groups, and the compound is neutralized with potassium ions. This compound is known for its negative surface charge and molecular footprint, which is similar to that of phytic acid but with lower biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol hexasulfate hexapotassium salt typically involves the sulfation of myo-inositol. The process includes the reaction of myo-inositol with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups. The resulting product is then neutralized with potassium hydroxide to form the hexapotassium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: myo-Inositol hexasulfate hexapotassium salt undergoes various chemical reactions, including:

Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used for hydrolysis reactions.

Major Products Formed:

Substitution Reactions: Depending on the substituent, various alkyl or acyl derivatives of myo-inositol can be formed.

Hydrolysis: The major products are myo-inositol and sulfuric acid.

Wissenschaftliche Forschungsanwendungen

myo-Inositol hexasulfate hexapotassium salt has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phytinsäure (Inositolhexakisphosphat): Ähnlicher molekularer Fußabdruck und negative Oberflächenladung, aber höhere biologische Aktivität.

myo-Inositol: Die Stammverbindung mit Hydroxylgruppen anstelle von Sulfatgruppen.

scyllo-Inositol: Ein weiteres Isomer von Inositol mit einer unterschiedlichen räumlichen Anordnung von Hydroxylgruppen.

Einzigartigkeit: myo-Inositolhexasulfat-Hexakaliumsalz ist aufgrund seines spezifischen Sulfatierungsmusters und des Vorhandenseins von Kaliumionen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine geringere biologische Aktivität im Vergleich zu Phytinsäure macht es zu einer wertvollen Kontrollverbindung in verschiedenen Studien .

Eigenschaften

Molekularformel |

C6H6K6O24S6 |

|---|---|

Molekulargewicht |

889.1 g/mol |

IUPAC-Name |

hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |

InChI |

InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |

InChI-Schlüssel |

VIALLXKJIZYOAM-UHFFFAOYSA-H |

Kanonische SMILES |

C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)

![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)